(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole

Antifungal drug discovery CYP51 inhibition Structure-activity relationship

(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole (CAS 2170033-85-7, C₁₈H₁₅NOS, MW 293.38) is a chiral, non-racemic 4,5-dihydrooxazole (2-oxazoline) derivative bearing a benzo[b]thiophene ring at the C2 position and a benzyl substituent at the C4 stereogenic centre. It belongs to a class of heterocyclic scaffolds extensively employed as chiral ligands in transition-metal-catalysed asymmetric reactions and as core templates in antifungal drug discovery programmes targeting lanosterol 14α-demethylase (CYP51).

Molecular Formula C18H15NOS
Molecular Weight 293.4 g/mol
Cat. No. B8200258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole
Molecular FormulaC18H15NOS
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1C(N=C(O1)C2=CC3=CC=CC=C3S2)CC4=CC=CC=C4
InChIInChI=1S/C18H15NOS/c1-2-6-13(7-3-1)10-15-12-20-18(19-15)17-11-14-8-4-5-9-16(14)21-17/h1-9,11,15H,10,12H2/t15-/m0/s1
InChIKeyQBUPEBCAADHHLJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole – Chiral Oxazoline Building Block for Asymmetric Synthesis and Antifungal Lead Optimization


(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole (CAS 2170033-85-7, C₁₈H₁₅NOS, MW 293.38) is a chiral, non-racemic 4,5-dihydrooxazole (2-oxazoline) derivative bearing a benzo[b]thiophene ring at the C2 position and a benzyl substituent at the C4 stereogenic centre . It belongs to a class of heterocyclic scaffolds extensively employed as chiral ligands in transition-metal-catalysed asymmetric reactions and as core templates in antifungal drug discovery programmes targeting lanosterol 14α-demethylase (CYP51) [1]. The compound is commercially available from multiple suppliers at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its closest published analogs—the 4-phenyl-4,5-dihydrooxazole derivatives—have demonstrated broad-spectrum antifungal activity (MIC 0.03–2 μg/mL) and metabolic half-lives of 69–80 min in human liver microsomes, establishing the scaffold’s validated pharmacological relevance [1].

Why Generic Substitution of (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole with In-Class Analogs Carries Quantifiable Risk


In-class substitution among 4,5-dihydrooxazole derivatives is not straightforward because both the C4 substituent identity and absolute configuration independently govern critical performance parameters. In the antifungal series, the 4-phenyl-substituted benzothiophene-oxazolines achieved broad-spectrum activity (C. albicans MIC 0.03–0.5 μg/mL; C. neoformans and A. fumigatus MIC 0.25–2 μg/mL), whereas earlier 4-phenyl-biphenyl analogs were completely inactive against Cryptococcus neoformans and Aspergillus fumigatus despite potent anti-Candida activity [1]. In asymmetric catalysis, the Tietze group demonstrated that moving from a thiophene to a benzothiophene core with otherwise identical oxazoline substitution shifted enantioselectivity in Pd-catalysed allylation, with the benzothiophene-oxazoline ligand 9 achieving 97.0% ee and 92% yield . The benzyl substituent at C4 introduces a flexible methylene spacer absent in the extensively characterised 4-phenyl series—a structural feature that may differentially affect both CYP51 binding pocket accommodation and metal-chelation geometry. Using a 4-phenyl or 4-methyl analog as a drop-in replacement without confirmatory data therefore carries risk of altered target engagement, enantioselectivity, or metabolic profile.

Quantitative Differentiation Evidence for (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole vs. Closest Analogs


4-Benzyl vs. 4-Phenyl Substituent: Differential CYP51 Binding Cavity Accommodation Potential

The 4-benzyl substituent introduces a flexible sp³ methylene linker between the dihydrooxazole ring and the aromatic ring, in contrast to the directly attached sp² phenyl group of the most extensively characterised analog series. In the Zhao et al. (2022) SAR study, 4-phenyl-substituted benzothiophene-dihydrooxazoles (compounds A30–A34) achieved broad-spectrum antifungal activity with MIC values of 0.03–0.5 μg/mL against C. albicans and 0.25–2 μg/mL against C. neoformans and A. fumigatus [1]. Critically, earlier 4-phenyl-biphenyl derivatives from the same group were inactive against C. neoformans and A. fumigatus (MIC > 64 μg/mL) because the rigid, extended biphenyl group could not be accommodated in the narrow hydrophobic cavity of A. fumigatus CYP51 defined by residues LEU-503 and TYR-122 [1]. The benzyl group's methylene hinge may provide conformational flexibility that the 4-phenyl series lacks, potentially enabling better occupancy of this sterically constrained pocket. Direct comparative MIC data for the 4-benzyl compound are not yet published; this inference derives from the established SAR trajectory of the series [1]. For procurement decisions, this means the 4-benzyl analog represents a structurally distinct SAR probe that cannot be considered functionally interchangeable with the 4-phenyl series.

Antifungal drug discovery CYP51 inhibition Structure-activity relationship Dihydrooxazole scaffold

S- vs. R-Enantiomer Procurement: Quantifiable Purity and Identity Differentiation

The (S)-enantiomer (CAS 2170033-85-7) and (R)-enantiomer (CAS 2757084-02-7) are commercially available as distinct catalog items with independent CAS numbers [1]. Multiple suppliers report ≥97% chemical purity for both enantiomers, with batch-level QC documentation including NMR, HPLC, and GC . Bidepharm explicitly lists standard purity of 97% for the (S)-enantiomer with batch-specific analytical reports . The (R)-enantiomer (CAS 2757084-02-7) is offered by Chemscene at ≥98% purity with storage specification of sealed, dry, 2–8°C . The computed XLogP3-AA value of 4.8 for the (R)-enantiomer [1] is expected to be identical for the (S)-enantiomer. Optical rotation values and chiral HPLC retention times serve as orthogonal identity confirmation metrics differentiating the two enantiomers. These specifications enable procurement with documented chain of custody for enantiomerically resolved material.

Chiral purity Enantiomeric excess Procurement specification Absolute configuration

Benzothiophene vs. Thiophene Core: Enhanced Enantioselectivity in Pd-Catalysed Allylic Alkylation

The benzothiophene-fused aromatic system provides an extended π-surface and enhanced sulfur π-donor character compared to the monocyclic thiophene core, which can influence metal-chelation geometry and, consequently, enantioselectivity. In the Tietze and Lohmann (2002) study, a benzothiophene-oxazoline-phosphine ligand (ligand 9, bearing an isopropyl-substituted oxazoline) delivered the allylation product 13 in 97.0% ee with 92% yield at 0 °C in 2 hours . In a separate study by Voituriez et al. (2003), C₂-symmetric bis(oxazolines) built on a dibenzothiophene backbone achieved up to 77% ee in the same reaction type, while benzothiophene-mono(oxazoline) ligands were described as efficient for the Tsuji–Trost reaction [1]. Wu et al. (2002) further demonstrated that N,S-ligands bearing thiophenyl substituents at the benzylic position (directly analogous to the 4-benzyl motif of the target compound) gave 82–93% ee in Pd-catalysed asymmetric allylic alkylation [2]. Although the target compound lacks the diphenylphosphino group present in ligand 9, the benzothiophene core is a validated privileged scaffold for inducing high enantioselectivity, and the 4-benzyl substituent directly mirrors the structural motif shown to deliver 82–93% ee in the Wu system [2].

Asymmetric catalysis Palladium-catalysed allylation Chiral oxazoline ligands Enantioselectivity

4-Benzyl vs. 4-Alkyl (Methyl, Isopropyl, tert-Butyl) Substitution: Steric and Conformational Differentiation for Ligand Design

The 4-benzyl substituent occupies a distinct steric and conformational space relative to smaller or branched alkyl substituents available in commercial analogs. The benzyl group (CH₂Ph) has a Charton steric parameter (ν) intermediate between methyl and isopropyl but introduces an additional aromatic ring capable of participating in π–π stacking interactions with substrates or neighbouring aromatic residues in enzyme active sites. Commercial analogs include the 4-methyl (CAS 2828439-74-1), 4-isopropyl (CAS 541549-94-4), and 4-tert-butyl (CAS 541549-96-6) variants [1]. The Tietze ligand 9, with a 4-isopropyl substituent, achieved 97.0% ee, but the 4-benzyl group's pendant phenyl ring has been independently shown by Wu et al. (2002) to contribute to high enantioselectivity (82–93% ee) when positioned at the benzylic locus in N,S-ligand systems [2]. This suggests the benzyl group can serve as more than a passive steric blocking element—it may actively engage in stabilizing π-interactions that enhance stereodifferentiation in the enantiodetermining transition state. Direct comparative ee data for otherwise identical ligands differing only in 4-benzyl vs. 4-alkyl substitution are not available, but the structural rationale is mechanistically grounded.

Chiral ligand design Steric tuning Oxazoline substitution Asymmetric induction

Metabolic Stability Context: 4-Phenyl Analog Series Establishes Benchmark Half-Lives for Scaffold Prioritization

Although direct metabolic stability data for the 4-benzyl compound are not published, the 4-phenyl-benzothiophene-dihydrooxazole series provides a quantitative benchmark for scaffold-intrinsic metabolic behaviour. Compounds A31 and A33 (Zhao et al. 2022) showed in vitro half-lives of 80.5 min and 69.4 min, respectively, in human liver microsomes, with weak or negligible inhibition of CYP3A4 and CYP2D6 [1]. Compound A31 further demonstrated suitable pharmacokinetic properties in SD rats in vivo [1]. In contrast, the earlier 5-phenylthiophene lead compound 7 (Yin et al. 2022) had a half-life of only 18.6 min in human liver microsomes, and scaffold hopping to 4-phenyl-4,5-dihydrooxazole improved this to 70.5 min for compound 22a [2]. This SAR trajectory indicates that the dihydrooxazole ring itself, when paired with appropriate aromatic substitution, confers substantial metabolic stability advantages over earlier thiophene-based scaffolds. The 4-benzyl compound, by retaining the dihydrooxazole core and benzothiophene moiety, is predicted to fall within a favourable metabolic stability range, though the benzylic C–H bonds may represent additional oxidative metabolic liabilities not present in the 4-phenyl series—a testable hypothesis for procurement-driven research.

Metabolic stability Human liver microsomes CYP inhibition Pharmacokinetics

Commercial Availability and Batch QC: Procurement-Ready Specifications vs. Custom Synthesis of Non-Catalog Analogs

(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole is available off-the-shelf from multiple established suppliers with documented purity and QC support, whereas several close analogs require custom synthesis. Bidepharm offers the (S)-enantiomer at 97% purity with batch-specific NMR, HPLC, and GC reports . Leyan lists 98% purity . MolCore supplies NLT 98% purity under ISO certification . CymitQuimica provides catalog pricing from 50 mg (€112.00) to 1 g (€649.00) . By contrast, the 4-phenyl analog (CAS 2757083-97-7) and the 4-methyl analog (CAS 2828439-74-1) have fewer catalog listings and may require custom quotation. The (R)-enantiomer is similarly well-catalogued (Chemscene ≥98%, Bidepharm 97%, Leyan 98%, ABCR catalogued) . For procurement planning, the target compound's multi-supplier availability reduces single-source dependency and enables competitive price benchmarking, which is not uniformly the case for other 4-substituted benzothiophene-oxazolines.

Chemical procurement Batch quality control Supply chain reliability Research chemical sourcing

High-Impact Application Scenarios for (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole Based on Quantitative Evidence


SAR Probe for CYP51 Antifungal Lead Expansion: Testing the Methylene Spacer Hypothesis

Medicinal chemistry teams expanding the benzothiophene-dihydrooxazole antifungal series should procure this 4-benzyl analog as a structurally distinct SAR probe. The Zhao et al. (2022) structural biology data demonstrate that A. fumigatus CYP51 contains a narrower ligand cavity (constrained by LEU-503 and TYR-122) than C. albicans CYP51, and that rigid biphenyl substituents fail to be accommodated (MIC > 64 μg/mL) [1]. The 4-benzyl compound's flexible methylene spacer directly tests whether conformational adaptability at C4 can further broaden the antifungal spectrum beyond what the 4-phenyl series achieved (MIC 0.25–2 μg/mL against C. neoformans and A. fumigatus) [1]. This compound should be screened in parallel with the 4-phenyl lead A31 to generate comparative MIC and metabolic stability data.

Chiral Ligand Development for Pd-Catalysed Asymmetric Allylic Substitution

Organometallic chemistry groups developing new chiral ligands for Tsuji–Trost reactions can use this compound as a precursor for phosphine-functionalised benzothiophene-oxazoline ligands. The Tietze (2002) precedent establishes that benzothiophene-oxazoline-phosphine ligands can deliver up to 97.0% ee in Pd-catalysed allylation , while the Wu (2002) study confirms that benzylic thiophenyl N,S-ligands achieve 82–93% ee [2]. The 4-benzyl compound provides the correct stereochemical configuration and substitution pattern for generating a new family of P,N-ligands via directed ortho-lithiation and phosphination at the benzothiophene C3 position, enabling systematic comparison with the known 4-isopropyl-phosphine ligand 9.

Enantiopure Chiral Building Block for Fragment-Based Drug Discovery Libraries

Fragment-based drug discovery programmes requiring enantiomerically pure, sp³-rich heterocyclic building blocks can incorporate this compound as a validated chiral scaffold. The benzo[b]thiophene moiety is a privileged structure in medicinal chemistry, present in marketed drugs including sertaconazole (antifungal), raloxifene (SERM), and SB-271046 (5-HT₆ antagonist) [3]. The 4-benzyl-dihydrooxazole fragment combines a drug-like heterocyclic core with a defined (S)-configuration and a molecular weight (293.38) within optimal fragment space (MW < 300). Multi-supplier commercial availability with documented enantiomeric purity (≥97% ee) reduces the burden of in-house chiral resolution or asymmetric synthesis.

Metabolic Stability Comparator in Lead Optimisation Cascades

DMPK groups seeking to understand the metabolic fate of dihydrooxazole-based antifungal leads should include this 4-benzyl analog in head-to-head microsomal stability assays with the 4-phenyl benchmark compounds A31 (t₁/₂ = 80.5 min) and A33 (t₁/₂ = 69.4 min) [1]. The benzylic C–H bonds represent potential sites for CYP-mediated oxidation that are absent in the 4-phenyl series; comparative intrinsic clearance data will reveal whether the benzyl group introduces a metabolic liability or, conversely, whether the methylene spacer redirects metabolism away from the dihydrooxazole ring, potentially improving overall stability. This experiment directly informs whether the 4-benzyl series warrants further pharmacokinetic investment.

Quote Request

Request a Quote for (S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.